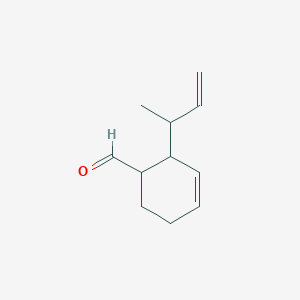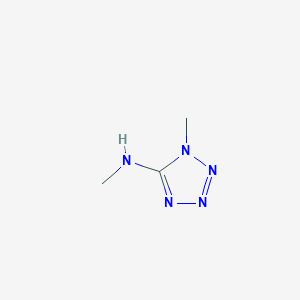
Tetrakis(pentane-2,4-dionato-O,O')titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(pentane-2,4-dionato-O,O’)titanium, also known as titanium acetylacetonate, is an organometallic compound with the chemical formula C20H28O8Ti. It is a coordination complex where titanium is bonded to four acetylacetonate ligands. This compound is known for its stability and solubility in organic solvents, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(pentane-2,4-dionato-O,O’)titanium is typically synthesized by reacting titanium tetrachloride with acetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4C5H8O2→Ti(C5H7O2)4+4HCl
The reaction is usually performed at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of tetrakis(pentane-2,4-dionato-O,O’)titanium involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2).
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like toluene or dichloromethane under inert conditions.
Major Products
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium complexes.
Substitution: Various titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Tetrakis(pentane-2,4-dionato-O,O’)titanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetrakis(pentane-2,4-dionato-O,O’)titanium involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination chemistry is crucial in its role as a catalyst in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(pentane-2,4-dionato-O,O’)vanadium: Similar coordination complex with vanadium instead of titanium.
Tetrakis(pentane-2,4-dionato-O,O’)uranium: Uranium-based complex with similar ligand structure.
Uniqueness
Tetrakis(pentane-2,4-dionato-O,O’)titanium is unique due to its high stability, solubility in organic solvents, and its effectiveness as a catalyst in various chemical reactions. Its titanium center provides distinct reactivity compared to other metal acetylacetonates, making it particularly valuable in industrial and research applications .
Propiedades
Número CAS |
17501-79-0 |
|---|---|
Fórmula molecular |
C20H32O8Ti |
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |
Clave InChI |
RYSXWUYLAWPLES-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
| 17501-79-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


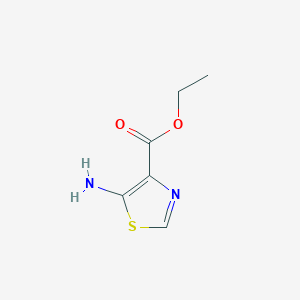
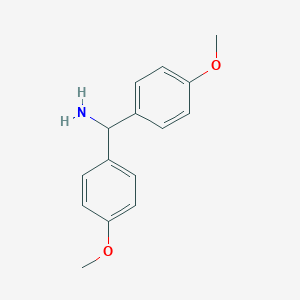


![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)

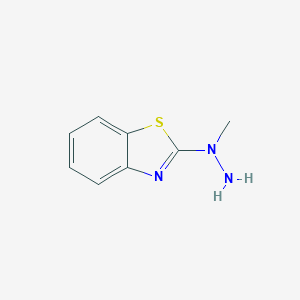
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
